5-Bromo-4-cyclopentylpyrimidine
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-4-cyclopentylpyrimidine typically involves the bromination of 4-cyclopentylpyrimidine. One common method is the reaction of 4-cyclopentylpyrimidine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce production costs, and improve yield and purity of the final product .
Chemical Reactions Analysis
5-Bromo-4-cyclopentylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or boronate esters in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The cyclopentyl group can be oxidized to form cyclopentanone derivatives or reduced to form cyclopentane derivatives using suitable oxidizing or reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-4-cyclopentylpyrimidine derivatives, while Suzuki-Miyaura coupling can produce various aryl-substituted pyrimidines .
Scientific Research Applications
5-Bromo-4-cyclopentylpyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopentylpyrimidine depends on its specific application and the molecular targets involved. In biological systems, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
5-Bromo-4-cyclopentylpyrimidine can be compared with other similar compounds, such as:
5-Bromo-4-ethylpyrimidine: This compound has an ethyl group at the 4-position instead of a cyclopentyl group.
5-Bromo-2-chloro-4-cyclopentylpyrimidine: This compound has an additional chlorine atom at the 2-position, which can further influence its chemical properties and reactivity.
The uniqueness of this compound lies in the presence of the cyclopentyl group, which can impart specific steric and electronic effects, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
5-bromo-4-cyclopentylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYAHCYSOLMPND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650034 |
Source
|
Record name | 5-Bromo-4-cyclopentylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-32-5 |
Source
|
Record name | 5-Bromo-4-cyclopentylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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